AM-0466

NaV1.7 Sodium channel Pain

AM-0466 is a research-grade NaV1.7 inhibitor that directly addresses the limitations of earlier sulfonamides. Specifically engineered to reduce PXR activation and CYP inhibition, it delivers clean in vivo target engagement validated in histamine-induced pruritus and capsaicin-induced nociception models. For preclinical pain and itch researchers, its fully characterized ADME profile and defined CYP2C9 IC50 (4.6 µM) enable informed DDI risk assessment and robust experimental reproducibility. Caution: Classified as a controlled substance in certain jurisdictions; verify local regulations before ordering.

Molecular Formula C27H19F3N4O4S
Molecular Weight 552.5282
Cat. No. B1149887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-0466
SynonymsAM-0466;  AM 0466;  AM0466.; 1-(3-methoxy-2/'-(trifluoromethyl)-[1,1/'-biphenyl]-4-yl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-6-sulfonamide
Molecular FormulaC27H19F3N4O4S
Molecular Weight552.5282
Structural Identifiers
SMILESO=S(NC1=NC=CC=N1)(C2=CC=C(N(C3=CC=C(C4=CC=CC=C4C(F)(F)F)C=C3OC)C(C=C5)=O)C5=C2)=O
InChIInChI=1S/C27H19F3N4O4S/c1-38-24-16-17(20-5-2-3-6-21(20)27(28,29)30)7-10-23(24)34-22-11-9-19(15-18(22)8-12-25(34)35)39(36,37)33-26-31-13-4-14-32-26/h2-16H,1H3,(H,31,32,33)
InChIKeyRUFNTHMLMHZGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AM-0466 for Pain and Itch Research: A Selective NaV1.7 Inhibitor with Robust In Vivo Activity


AM-0466 (1-(3-methoxy-3'-(trifluoromethyl)-(1,1'-biphenyl)-4-yl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-6-sulfonamide) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain and itch [1]. It is a member of the atropisomeric quinolinone sulfonamide class, optimized through a medicinal chemistry program aimed at improving potency, selectivity, and metabolic stability relative to earlier leads [2]. AM-0466 has demonstrated robust pharmacodynamic activity in rodent models of histamine-induced pruritus and capsaicin-induced nociception, positioning it as a key tool compound for preclinical investigation of NaV1.7-mediated pathways [3].

Why Generic NaV1.7 Inhibitors Cannot Substitute for AM-0466 in Preclinical Studies


The utility of a NaV1.7 inhibitor in research is dictated not solely by its potency at the primary target, but by a multi-parameter optimization profile including isoform selectivity, metabolic stability, and drug-drug interaction (DDI) potential. While several inhibitors share a similar NaV1.7 IC50 (e.g., PF-05186462), they diverge significantly in their ADME properties and in vivo efficacy . AM-0466 was specifically engineered to address liabilities common in earlier sulfonamide-based inhibitors, including PXR activation and CYP inhibition, which are critical for achieving robust in vivo target engagement without confounding off-target effects [1]. Substituting AM-0466 with a less optimized analog could compromise experimental reproducibility or confound interpretation of in vivo results due to altered pharmacokinetics or metabolite profiles.

Quantitative Differentiation of AM-0466: Head-to-Head and Cross-Study Evidence


Equivalent NaV1.7 Potency with Superior Selectivity Over Cardiac NaV1.5 Compared to PF-05186462

AM-0466 exhibits an IC50 of 21 nM for human NaV1.7, identical to the comparator PF-05186462 [1]. However, AM-0466 demonstrates a selectivity margin of >1400-fold over the cardiac isoform NaV1.5 (IC50 >30 µM), whereas PF-05186462 is only qualitatively described as having 'no significant activity' against NaV1.5 . This quantitative selectivity data provides a clearer safety and off-target risk profile for AM-0466 in in vivo studies.

NaV1.7 Sodium channel Pain

Lower Risk of CYP-Mediated Drug-Drug Interactions vs. PF-05186462

AM-0466 has been characterized for its interaction with key cytochrome P450 enzymes, showing a CYP2C9 IC50 of 4.6 µM and no significant time-dependent inhibition (TDI) of CYP3A4 (IC50 >50 µM) [1]. In contrast, the comparator PF-05186462 lacks publicly available, quantitative CYP inhibition data, introducing uncertainty regarding its DDI potential in polypharmacy studies or translational models . The defined CYP profile of AM-0466 supports its use in studies where co-administered compounds are metabolized by CYP2C9 or CYP3A4.

ADME CYP inhibition Drug-drug interaction

Validated In Vivo Efficacy in Two Distinct NaV1.7-Dependent Models

AM-0466 demonstrates robust, statistically significant pharmacodynamic activity in two independent mouse models: a NaV1.7-dependent histamine-induced pruritus (itch) model and a capsaicin-induced nociception (pain) model, with no confounding effect on open-field activity [1]. This dual-model validation confirms target engagement and functional efficacy in vivo. In contrast, while PF-05186462 has been advanced to human microdose PK studies, its in vivo efficacy in established rodent pain or itch models has not been publicly reported, limiting its utility as a benchmark tool compound .

In vivo Pruritus Nociception

Optimal Use Cases for AM-0466 in Pain and Itch Research


Investigating NaV1.7-Dependent Mechanisms in Chronic Itch

AM-0466 is the tool compound of choice for dissecting the role of NaV1.7 in histaminergic pruritus pathways. Its validated efficacy in the histamine-induced itch model [1] ensures reliable target engagement, while its defined selectivity and ADME profile minimize confounding off-target effects, enabling clean interpretation of behavioral and molecular outcomes in rodent studies of chronic itch.

Elucidating NaV1.7 Contributions to Inflammatory Pain

For studies aiming to link NaV1.7 inhibition to analgesia in inflammatory pain states, AM-0466 offers a well-characterized profile. Its activity in the capsaicin-induced nociception model [1] provides a direct benchmark for pain relief, and its known CYP inhibition data allows for informed planning of combination studies with standard analgesics, avoiding unanticipated DDIs that could confound results.

Benchmarking Novel NaV1.7 Inhibitors in Preclinical Development

AM-0466 serves as an excellent reference standard for evaluating the performance of new chemical entities targeting NaV1.7. Its comprehensive in vitro and in vivo data package—including potency, selectivity, CYP inhibition, and in vivo efficacy—provides a multi-dimensional comparator against which the improvements or trade-offs of novel inhibitors can be quantitatively assessed [1].

Studies Requiring Precise Management of CYP2C9-Mediated Metabolism

In experimental designs where a test compound is a known substrate or inhibitor of CYP2C9, AM-0466 is a preferred NaV1.7 inhibitor due to its characterized CYP2C9 IC50 (4.6 µM) [1]. This quantitative data allows researchers to calculate potential interaction risks and adjust dosing regimens accordingly, an advantage not offered by inhibitors with undefined CYP interaction profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-0466

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.